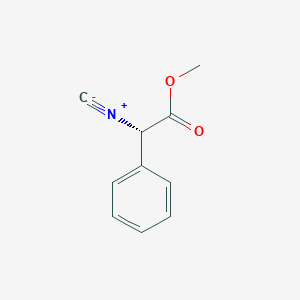
6-Chloro-2,4-dibromo-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,4-dibromo-3-fluoroaniline is a chemical compound with the molecular formula C6H3Br2ClFN . It is also known by other names such as 3-Chloro-2,6-dibromo-4-fluoroaniline . It is used in the laboratory for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound has been determined through quantum chemical calculations . The molecule has a monoclinic crystal structure . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies confirm that charge transfer occurs within the molecule .Physical and Chemical Properties Analysis
This compound has an average mass of 303.354 Da and a monoisotopic mass of 300.830475 Da . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds closely related to 6-Chloro-2,4-dibromo-3-fluoroaniline, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has provided insights into their crystal and molecular structures. For example, the study by Betz (2015) on 2,6-dibromo-3-chloro-4-fluoroaniline reveals detailed crystallographic data, highlighting the compound's monoclinic crystals and the presence of classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions in the crystal structure (Betz, 2015).
Photochemistry and Synthetic Applications
The photochemistry of haloanilines, including derivatives similar to this compound, has been extensively studied for their potential in synthetic chemistry. Freccero et al. (2003) investigated the homolytic versus heterolytic paths in the photochemistry of 4-haloanilines, demonstrating the influence of solvent polarity on reaction outcomes and the potential for photogenerated phenyl cations in synthesis (Freccero, Fagnoni, & Albini, 2003).
Antibacterial Agents Synthesis
In the pharmaceutical industry, derivatives of this compound have been explored for their antibacterial properties. Matsumoto et al. (1984) described the synthesis and structure-activity relationships of naphthyridine carboxylic acids, including fluoro derivatives, as potent antibacterial agents. This study underscores the role of fluoroanilines in developing new antibacterial drugs with broad and potent activity (Matsumoto et al., 1984).
Physical, Thermal, and Spectral Properties Modification
Research by Trivedi et al. (2015) on 3-Chloro-4-fluoroaniline, a compound structurally related to this compound, explored the influence of biofield energy treatment on its properties. This study demonstrated significant changes in physical, thermal, and spectral properties, suggesting the potential for modifying the characteristics of fluoroaniline derivatives for various applications (Trivedi et al., 2015).
Safety and Hazards
6-Chloro-2,4-dibromo-3-fluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . When handling this chemical, it is recommended to wear protective clothing, gloves, safety glasses, and a dust respirator . It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2,4-dibromo-6-chloro-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(9)6(11)4(8)5(2)10/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBMGBSBYNNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

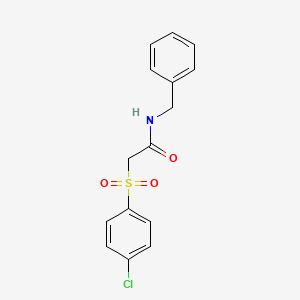

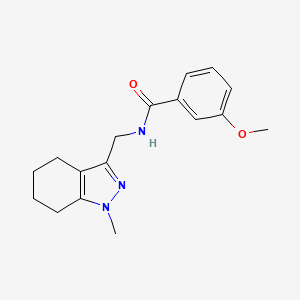
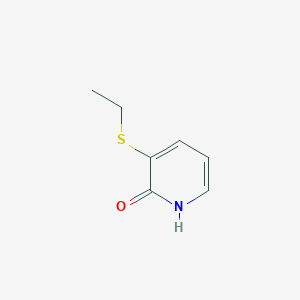
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)
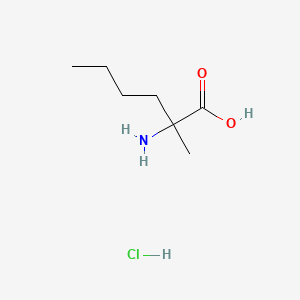
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2866435.png)
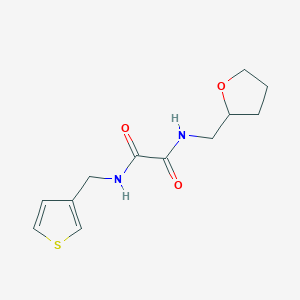
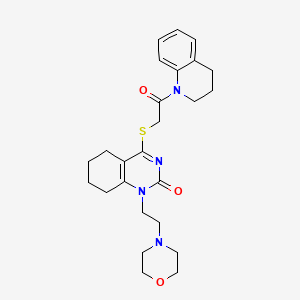
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
